Amino-PEG5-acid
CAS No.: 1191078-74-6
Cat. No.: VC0518594
Molecular Formula: C13H27NO7
Molecular Weight: 309.36
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1191078-74-6 |
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Molecular Formula | C13H27NO7 |
Molecular Weight | 309.36 |
IUPAC Name | 3-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Standard InChI | InChI=1S/C13H27NO7/c14-2-4-18-6-8-20-10-12-21-11-9-19-7-5-17-3-1-13(15)16/h1-12,14H2,(H,15,16) |
Standard InChI Key | ZTYIBTVLGAIXDY-UHFFFAOYSA-N |
SMILES | C(COCCOCCOCCOCCOCCN)C(=O)O |
Appearance | Solid powder |
Introduction
Chemical Structure and Basic Properties
Amino-PEG5-acid (CAS: 1191078-74-6), also known as NH2-PEG5-COOH or Amino-PEG5-C2-acid, is characterized by its distinctive bifunctional structure, featuring an amino group at one terminus and a carboxylic acid group at the other end of a pentaethylene glycol chain . With the molecular formula C13H27NO7 and a molecular weight of 309.36 g/mol, this compound represents an important class of heterobifunctional PEG derivatives .
The compound's structural characteristics enable it to serve as a versatile linker molecule for connecting diverse chemical entities through its reactive terminal groups. The hydrophilic nature of the PEG spacer significantly enhances solubility in aqueous media, making it particularly valuable for biological applications .
Physical and Chemical Properties
Amino-PEG5-acid possesses distinctive physicochemical properties that contribute to its versatility in various applications. The compound typically appears as an off-white to yellow solid and demonstrates excellent solubility across multiple solvents, including water, DMSO, DCM, and DMF .
Table 1: Physical and Chemical Properties of Amino-PEG5-acid
The bifunctional nature of Amino-PEG5-acid facilitates diverse chemical reactivity. The amine group readily reacts with carboxylic acids, activated NHS esters, and carbonyl compounds (ketones, aldehydes), while the terminal carboxylic acid can form stable amide bonds with primary amine groups in the presence of appropriate activators such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide) .
Reaction Mechanisms and Protocols
Amide Coupling with NHS Esters
One of the most common reactions involving Amino-PEG5-acid is amide coupling with NHS esters, which proceeds efficiently at pH 7-9 without requiring additional coupling reagents . The protocol typically involves:
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Dissolution of amine-bearing molecules in organic solvents (DMF, CH2Cl2, DMSO, or THF)
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Addition of NHS-containing compound to the reaction mixture (1:1 or 2:1 molar equivalent)
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Stirring for 3-24 hours at room temperature
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Isolation of the final product via standard organic synthesis workup or column purification
The reaction proceeds through nucleophilic attack by the amine group on the carbonyl carbon of the NHS ester, displacing N-hydroxysuccinimide and forming a stable amide bond.
Coupling with Carboxylic Acids
When reacting Amino-PEG5-acid with carboxylic acids, coupling reagents such as EDC, DCC, or HATU are required to activate the carboxylic acid . A typical protocol includes:
Table 2: Protocol for Carboxylic Acid Coupling
This coupling mechanism involves initial activation of the carboxylic acid by EDC to form an O-acylisourea intermediate, which subsequently reacts with the amine group of Amino-PEG5-acid to form the amide bond.
Applications in Biomedical Research
Proteolysis Targeting Chimeras (PROTACs)
A particularly significant application of Amino-PEG5-acid and its derivatives is in the synthesis of proteolysis targeting chimeras (PROTACs) . These bifunctional molecules contain one ligand for an E3 ubiquitin ligase and another for the target protein, connected by a PEG-based linker. PROTACs utilize the ubiquitin-proteasome system to selectively degrade specific target proteins, representing an innovative approach to drug development beyond traditional inhibition strategies .
The PEG linker's length, flexibility, and hydrophilicity are crucial parameters in PROTAC design, influencing the compound's ability to simultaneously engage both the target protein and E3 ligase in a productive ternary complex. Amino-PEG5-acid provides an optimal balance of these properties for many PROTAC applications.
Click Chemistry Applications
Derivatives of Amino-PEG5-acid, such as DBCO-PEG5-Acid, find application in strain-promoted click chemistry reactions . These reagents react with azide-functionalized biomolecules without requiring a copper catalyst, resulting in stable triazole linkages. This bioorthogonal approach enables selective conjugation even in complex biological environments, making it valuable for:
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In vivo imaging applications
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Cell surface labeling
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Biomolecule tracking in living systems
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Construction of complex bioconjugates
DBCO-PEG5-Acid specifically offers enhanced solubility in aqueous media due to its PEG spacer while maintaining reactivity toward azide-functionalized compounds .
Additional Biomedical Applications
Beyond the applications detailed above, Amino-PEG5-acid contributes to various other areas of biomedical research:
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Development of diagnostic agents and biosensors
Comparative Analysis with Related Compounds
Understanding Amino-PEG5-acid in the context of related compounds provides valuable insights into its specific advantages and applications:
Table 3: Comparison of Amino-PEG5-acid with Related PEG Derivatives
This comparison highlights the versatility of PEG-based linkers and demonstrates how variations in functional groups and PEG chain length can be tailored to meet specific application requirements.
Chemical Modification Strategies
Amino-PEG5-acid serves as a valuable starting point for further chemical modifications to create specialized derivatives with enhanced properties or additional functionalities:
Protection Strategies
For selective reactions involving either the amine or carboxylic acid group, protection-deprotection strategies are often employed:
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Amine protection using Fmoc, Boc, or Cbz groups for selective carboxylic acid reactions
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Carboxylic acid protection as methyl/ethyl esters or t-butyl esters for selective amine reactions
Fmoc-amino-PEG5-acid represents a commercially available protected derivative particularly useful in solid-phase synthesis approaches .
Functional Group Interconversions
The terminal functional groups of Amino-PEG5-acid can be modified to introduce alternative reactive moieties:
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Conversion of the carboxylic acid to NHS ester for enhanced amine reactivity
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Transformation of the amine to azide for click chemistry applications
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Introduction of thiol functionality for disulfide bond formation
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Addition of maleimide groups for thiol-selective conjugation
These modifications extend the utility of the PEG5 scaffold to address specific conjugation challenges across diverse applications.
Future Perspectives and Research Directions
The versatility of Amino-PEG5-acid continues to drive innovation across multiple research domains. Emerging applications and research directions include:
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Development of stimuli-responsive drug delivery systems utilizing the compound's bifunctional chemistry
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Optimization of PROTAC design through systematic variation of PEG linker length and attachment chemistry
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Exploration of Amino-PEG5-acid derivatives in the emerging field of molecular glues
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Application in the development of antibody-drug conjugates with improved therapeutic indices
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Integration into nano-formulations for enhanced stability and targeted delivery
As biomedical research continues to advance, the demand for well-defined, bifunctional linkers like Amino-PEG5-acid is expected to grow, particularly in applications requiring precise spatial arrangement of functional components.
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